molecular formula C9H10Cl2N2Si B8529937 2,4-Dichloro-5-((trimethylsilyl)ethynyl)pyrimidine

2,4-Dichloro-5-((trimethylsilyl)ethynyl)pyrimidine

Cat. No.: B8529937
M. Wt: 245.18 g/mol
InChI Key: LNLSIPRZSVZQNG-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-((trimethylsilyl)ethynyl)pyrimidine is a useful research compound. Its molecular formula is C9H10Cl2N2Si and its molecular weight is 245.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10Cl2N2Si

Molecular Weight

245.18 g/mol

IUPAC Name

2-(2,4-dichloropyrimidin-5-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C9H10Cl2N2Si/c1-14(2,3)5-4-7-6-12-9(11)13-8(7)10/h6H,1-3H3

InChI Key

LNLSIPRZSVZQNG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C(N=C1Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

66.55 g of 2,4-dichloro-5-iodo-pyrimidine is stirred for three hous in 1.2 litres of absolute THF with 70 ml of triethylamine, 4.9 g of palladium chloride, 13.3 g of triphenylphosphine, 4 g of copper iodide and 39.3 ml of trimethylsilylacetylene at 40° C. After the reaction has ended the solvent is eliminated in vacuo and the dark red oil remaining is subjected to fractional distillation. The product is distilled over at 0.01 Torr and 100° C.
Quantity
66.55 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
39.3 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
palladium chloride
Quantity
4.9 g
Type
catalyst
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, a mixture of 2,4-dichloro-5-iodopyrimidine (2.0 g, 7.3 mmol, 1.0 eq), Pd(PPh3)2Cl2 (256 mg, 0.37 mmol, 0.05 eq), CuI (139 mg, 0.73 mmol, 0.1 eq) Et3N (2.2 g, 21.9 mmol, 3.0 eq) and ethynyltrimethylsilane (1.4 g, 14.6 mmol, 1.2 eq) in THF (20 ml) was stirred at 35° C. for 4 h. The mixture was filtered and concentrated. The residue was purified by silica gel column chromatography (PE/EtOAc=200:1) to give compound 2,4-dichloro-5-((trimethylsilyl)ethynyl)pyrimidine (1.0 g, 56%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
256 mg
Type
catalyst
Reaction Step One
Name
CuI
Quantity
139 mg
Type
catalyst
Reaction Step One

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